
4-chloro-5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-methoxy-2-(triazol-2-yl)benzoic acid is a compound that belongs to the class of benzoic acids substituted with a triazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both chloro and methoxy groups, along with the triazole ring, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve the use of copper(I) catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methoxy-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-2-(triazol-2-yl)benzoic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-chloro-5-formyl-2-(triazol-2-yl)benzoic acid, while substitution of the chloro group with an amine can produce 4-amino-5-methoxy-2-(triazol-2-yl)benzoic acid .
Scientific Research Applications
4-chloro-5-methoxy-2-(triazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-chloro-5-methoxy-2-(triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-methoxy-2-(1,2,3-triazol-4-yl)benzoic acid
- 4-chloro-5-methoxy-2-(1,2,4-triazol-3-yl)benzoic acid
- 4-chloro-5-methoxy-2-(1,2,3-triazol-5-yl)benzoic acid
Uniqueness
4-chloro-5-methoxy-2-(triazol-2-yl)benzoic acid is unique due to the specific position of the triazole ring and the presence of both chloro and methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1435479-66-5 |
|---|---|
Molecular Formula |
C10H8ClN3O3 |
Molecular Weight |
253.64 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C10H8ClN3O3/c1-17-9-4-6(10(15)16)8(5-7(9)11)14-12-2-3-13-14/h2-5H,1H3,(H,15,16) |
InChI Key |
VFNMQNKUEDYROQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N2N=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


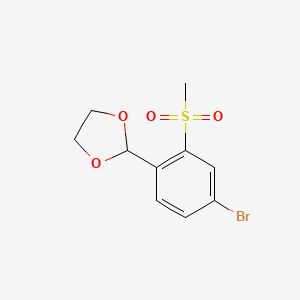
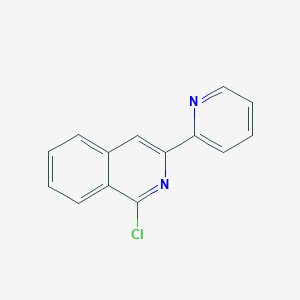


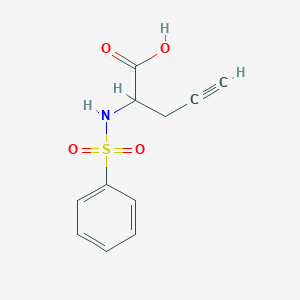
![2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B13885990.png)
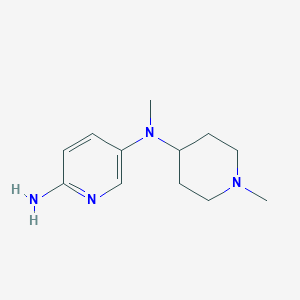
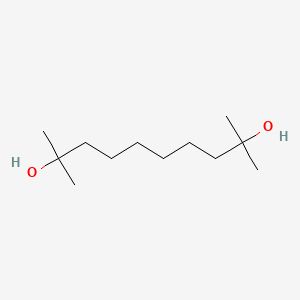
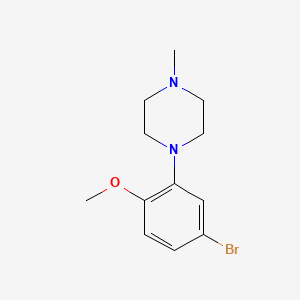
![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
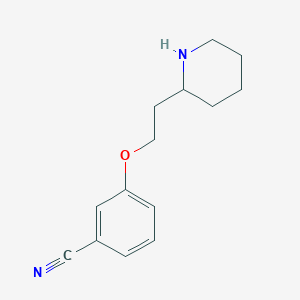

![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)
